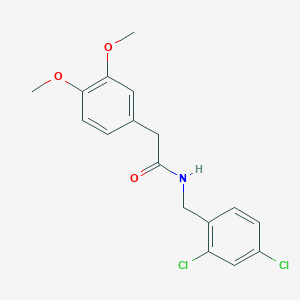![molecular formula C20H17F3N2O3S B10895242 1,3-diethyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)dihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10895242.png)
1,3-diethyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)dihydropyrimidine-4,6(1H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-DIETHYL-2-THIOXO-5-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLENE)DIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidinedione core with various substituents, including a trifluoromethyl group, a furan ring, and a thioxo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIETHYL-2-THIOXO-5-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLENE)DIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidinedione Core: The pyrimidinedione core can be synthesized through the condensation of diethyl malonate with urea under basic conditions.
Introduction of the Thioxo Group: The thioxo group is introduced by reacting the pyrimidinedione intermediate with Lawesson’s reagent or phosphorus pentasulfide.
Attachment of the Furan Ring: The furan ring is attached via a Knoevenagel condensation reaction between the thioxo-pyrimidinedione and 5-(trifluoromethyl)furan-2-carbaldehyde in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-DIETHYL-2-THIOXO-5-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLENE)DIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted pyrimidinedione derivatives.
Applications De Recherche Scientifique
1,3-DIETHYL-2-THIOXO-5-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLENE)DIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer agents.
Materials Science: Utilized in the design of novel materials with unique electronic and optical properties.
Biological Research: Studied for its interactions with various biological targets, including enzymes and receptors.
Mécanisme D'action
The mechanism of action of 1,3-DIETHYL-2-THIOXO-5-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLENE)DIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound’s unique structure allows it to interact with various signaling pathways, influencing cellular processes such as proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diethyl-2-thioxo-4,6-dihydropyrimidine-5-carboxylate: Similar core structure but lacks the furan and trifluoromethyl substituents.
5-(Trifluoromethyl)-2-furyl)methylene-4,6-dihydropyrimidine-2-thione: Contains the furan and trifluoromethyl groups but differs in the overall structure.
Uniqueness
1,3-DIETHYL-2-THIOXO-5-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLENE)DIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is unique due to its combination of a pyrimidinedione core with a thioxo group, a furan ring, and a trifluoromethyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C20H17F3N2O3S |
|---|---|
Poids moléculaire |
422.4 g/mol |
Nom IUPAC |
1,3-diethyl-2-sulfanylidene-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C20H17F3N2O3S/c1-3-24-17(26)15(18(27)25(4-2)19(24)29)11-14-8-9-16(28-14)12-6-5-7-13(10-12)20(21,22)23/h5-11H,3-4H2,1-2H3 |
Clé InChI |
CHJFNZYFWWVNQE-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C(=O)N(C1=S)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-4-[(phenylamino)methyl]benzohydrazide](/img/structure/B10895160.png)
![6-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10895169.png)
![4-[(2-chlorophenoxy)methyl]-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B10895170.png)


![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B10895181.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B10895189.png)
![4-[1-[(2-chloro-4-fluorophenyl)methyl]indol-3-yl]-13-methyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B10895209.png)
![N'-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-hydroxy-4-iodobenzohydrazide](/img/structure/B10895210.png)
![4-{[(E)-{3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10895216.png)
![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10895219.png)


![2-{5-Oxo-3-(pyridin-3-ylmethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetamide](/img/structure/B10895232.png)
